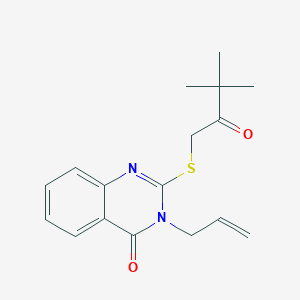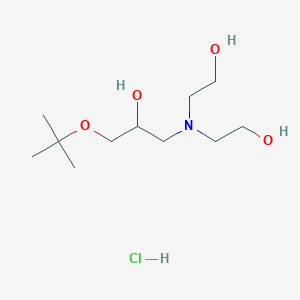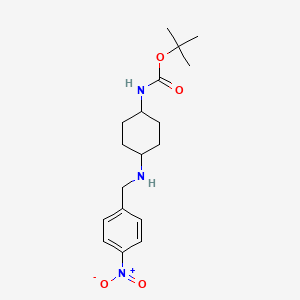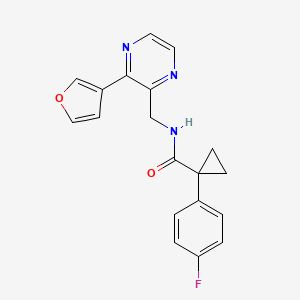
3-allyl-2-((3,3-dimethyl-2-oxobutyl)thio)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-allyl-2-((3,3-dimethyl-2-oxobutyl)thio)quinazolin-4(3H)-one, also known as ADQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of quinazolinone derivatives, which have been found to possess various biological activities, including anticancer, antiviral, and antibacterial properties.
Wissenschaftliche Forschungsanwendungen
Antiviral Activities
Quinazolin-4(3H)-one derivatives have shown potential in antiviral research. A study by Selvam et al. (2007) utilized novel 2,3-disubstituted quinazolin-4(3H)-ones, synthesized using microwave techniques, to evaluate their antiviral activities against various viruses, including influenza and severe acute respiratory syndrome coronavirus. The study demonstrated significant antiviral potential in some compounds, highlighting the importance of quinazolin-4(3H)-one derivatives in antiviral research (Selvam et al., 2007).
Antimicrobial Properties
Alagarsamy et al. (2015, 2016) synthesized a series of quinazolin-4(3H)-one derivatives with antimicrobial properties. These studies demonstrated the efficacy of these compounds against various gram-positive and gram-negative bacteria, highlighting their potential in combating microbial infections (Alagarsamy et al., 2015), (Alagarsamy et al., 2016).
Antioxidant and Cytotoxic Activity
Pele et al. (2022) developed new polyphenolic derivatives of quinazolin-4(3H)-one, assessing their antioxidant and cytotoxic activities. The study found that these compounds displayed high antioxidant activity and cytotoxicity against cancer cells, indicating their therapeutic potential (Pele et al., 2022).
Anticonvulsant Activity
Mohamed (2014) investigated novel derivatives of 3-allyl6-iodo-2-substituted thioquinazolinone for their anticonvulsant activities. The study identified several compounds with significant anticonvulsant properties, suggesting a potential avenue for developing new antiepileptic drugs (Mohamed, 2014).
Antimicrobial and Anticancer Properties
Antypenko et al. (2016) synthesized novel quinazolin-4(3H)-thiones with evaluated antimicrobial and anticancer activities. Their study highlighted the potency of these compounds against various bacterial strains and cancer cell lines, suggesting their dual therapeutic potential (Antypenko et al., 2016).
Antitumor Activity
Alafeefy (2011) synthesized new 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives and screened them for antitumor activity against various human cancer cell lines. The results showed broad-spectrum antitumor activity, with some compounds exhibiting higher efficacy than standard drugs (Alafeefy, 2011).
H1-antihistaminic Agents
Alagarsamy and Parthiban (2013) developed novel quinazolin-4(3H)-one derivatives as H1-antihistaminic agents. Their research showed promising results in protecting against histamine-induced bronchospasm, indicating potential for allergy treatments (Alagarsamy & Parthiban, 2013).
Eigenschaften
IUPAC Name |
2-(3,3-dimethyl-2-oxobutyl)sulfanyl-3-prop-2-enylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-5-10-19-15(21)12-8-6-7-9-13(12)18-16(19)22-11-14(20)17(2,3)4/h5-9H,1,10-11H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJFCCYWLRJDAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CSC1=NC2=CC=CC=C2C(=O)N1CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-[2-amino-2-(2-fluorophenyl)ethyl]piperidine-1-carboxylate](/img/structure/B2929493.png)

![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-methoxybenzamide](/img/structure/B2929496.png)
![N-(2-methylpropyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2929497.png)

![2-{2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenoxy}acetic acid](/img/structure/B2929499.png)

![Morpholino(2-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl)methanone](/img/structure/B2929504.png)
![1-phenyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B2929505.png)

![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)thiophene-2-carboxamide](/img/structure/B2929507.png)


![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide](/img/structure/B2929513.png)